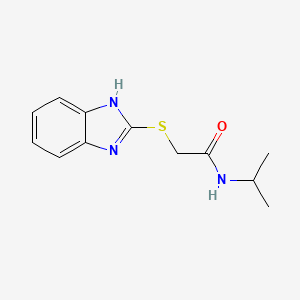![molecular formula C14H15NO3 B5651233 4-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]-1,2-benzenediol](/img/structure/B5651233.png)
4-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]-1,2-benzenediol is of interest in synthetic organic chemistry due to its structural complexity and potential for chemical reactivity and interaction. It belongs to a class of organic compounds that contain both pyridine and benzenediol functional groups, which are valuable in various chemical synthesis and pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyridine derivatives involves complex reactions including catalytic processes and intramolecular cycloaddition reactions. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the utility of pyridone derivatives as precursors in generating structurally complex pyridines through reactions with various electrophiles (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
Molecular Structure Analysis
The molecular and crystal structures of related hydroxy derivatives of hydropyridine have been determined through X-ray diffraction analysis, highlighting the role of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions of pyridine derivatives can lead to a variety of products depending on the reactants and conditions used. For instance, reactions with benzylidenemalononitriles or α-cyanoacrylic esters can afford 4H-pyrano[3,2-c]pyridines, showcasing the versatility of pyridine derivatives in organic synthesis (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
Propriétés
IUPAC Name |
4-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-2-6-12(16)11(15-9)5-3-10-4-7-13(17)14(18)8-10/h2,4,6-8,16-18H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPDBXISNBWIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CCC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5651155.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5651163.png)
![[(3R*,4R*)-1-(6-cyclopropyl-4-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5651164.png)

![N-[3-(acetylamino)phenyl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651185.png)

![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)
![3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5651193.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5651202.png)
![N,4-dimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-2-amine](/img/structure/B5651226.png)

